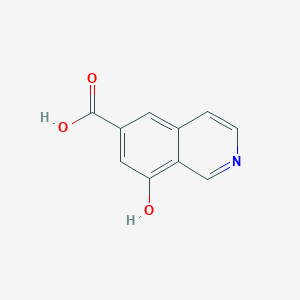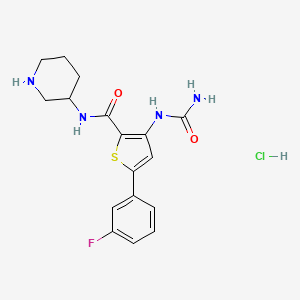
1-(Phenylsulfonyl)-1h-indole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Phenylsulfonyl)-1h-indole-4-carbonitrile is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a phenylsulfonyl group attached to the nitrogen atom of the indole ring and a carbonitrile group at the 4-position of the indole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Phenylsulfonyl)-1h-indole-4-carbonitrile typically involves the introduction of the phenylsulfonyl group and the carbonitrile group onto the indole ring. One common method involves the reaction of 1-(phenylsulfonyl)indole with a suitable nitrile source under specific conditions. For example, the reaction can be carried out using a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(Phenylsulfonyl)-1h-indole-4-carbonitrile can undergo various chemical reactions, including:
Electrophilic Substitution: The indole ring is highly reactive towards electrophilic substitution reactions, such as halogenation, alkylation, and acylation.
Nucleophilic Addition: The compound can participate in nucleophilic addition reactions, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Halogenation: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) in the presence of a catalyst.
Alkylation: Alkylation reactions can be carried out using alkyl halides in the presence of a strong base like potassium tert-butoxide.
Acylation: Acylation can be performed using acyl chlorides in the presence of a Lewis acid catalyst such as aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation typically yields halogenated indole derivatives, while alkylation and acylation produce alkylated and acylated indole derivatives, respectively.
Aplicaciones Científicas De Investigación
1-(Phenylsulfonyl)-1h-indole-4-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is employed in biological studies to investigate its effects on various biological targets and pathways.
Chemical Research: It serves as a precursor in the synthesis of more complex indole derivatives for chemical research.
Mecanismo De Acción
The mechanism of action of 1-(Phenylsulfonyl)-1h-indole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The carbonitrile group may also contribute to the compound’s reactivity and interaction with biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
1-(Phenylsulfonyl)pyrrole: This compound features a pyrrole ring instead of an indole ring and exhibits similar reactivity and applications.
1-(Phenylsulfonyl)indole: Lacks the carbonitrile group but shares the phenylsulfonyl group, making it a close analog.
Uniqueness
1-(Phenylsulfonyl)-1h-indole-4-carbonitrile is unique due to the presence of both the phenylsulfonyl and carbonitrile groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C15H10N2O2S |
|---|---|
Peso molecular |
282.3 g/mol |
Nombre IUPAC |
1-(benzenesulfonyl)indole-4-carbonitrile |
InChI |
InChI=1S/C15H10N2O2S/c16-11-12-5-4-8-15-14(12)9-10-17(15)20(18,19)13-6-2-1-3-7-13/h1-10H |
Clave InChI |
FDEQMHVWVAAXPT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(C=CC=C32)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


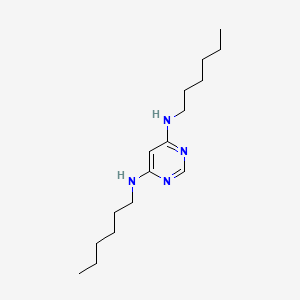
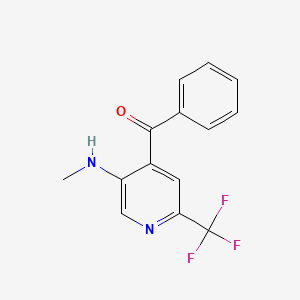
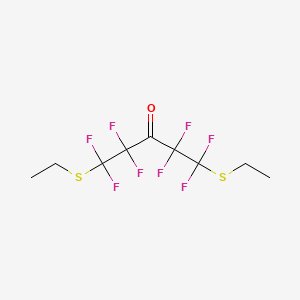
![4,7-Bis(4-hexylthiophen-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B12514056.png)
![2-[(Hept-2-yn-1-yl)sulfanyl]phenyl (methanesulfonyl)acetate](/img/structure/B12514061.png)
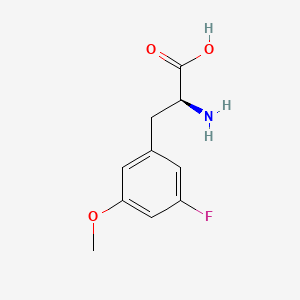

![3-[14-Ethenyl-22,23-bis(methoxycarbonyl)-5-(3-methoxy-3-oxopropyl)-4,10,15,24-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1,3,5,7,9,11(27),12,14,16,18(25),19,21-dodecaen-9-yl]propanoic acid](/img/structure/B12514081.png)
![N'-(1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}piperidine-4-carbonyl)benzohydrazide](/img/structure/B12514087.png)

![3-[(4-tert-Butylcyclohexyl)amino]propane-1-sulfonic acid](/img/structure/B12514094.png)
![[3-Chloro-6-(trifluoromethyl)pyridin-2-yl]-phenylmethanone](/img/structure/B12514096.png)
